Regioisomeric Oxo-Group Positioning: 1-Oxo vs. 2-Oxo Creates Distinct Hydrogen-Bonding and Reactivity Profiles
The target compound carries the carbonyl at the 1-position of the 2,8-diazaspiro[4.6]undecane scaffold, forming a 2-pyrrolidinone (γ-lactam) embedded in the 5-membered ring. Its closest oxo-regioisomer, tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1251022-71-5), places the carbonyl at the 2-position within a 6-membered δ-lactam ring . This difference alters the carbonyl's spatial orientation: the 1-oxo carbonyl vector points outward from the spiro junction with a different trajectory than the 2-oxo carbonyl, affecting both intramolecular hydrogen bonding and intermolecular target engagement when the scaffold is elaborated. The 1-oxo pyrrolidinone ring is also more strained (5-membered vs. 6-membered lactam), conferring higher reactivity toward nucleophilic ring-opening, which can be exploited in prodrug strategies or irreversible inhibitor design [1]. In patent literature, the 1-oxo-2,8-diazaspiro[4.6]undecane scaffold has been specifically claimed as an intermediate for diazaspiro lactam-based therapeutics, while the 2-oxo isomer appears in distinct patent families targeting different biological endpoints [2].
| Evidence Dimension | Carbonyl position and ring size (lactam type) |
|---|---|
| Target Compound Data | 1-oxo (γ-lactam, 5-membered ring); CAS 1341039-08-4; MW 268.35 |
| Comparator Or Baseline | 2-oxo (δ-lactam, 6-membered ring); CAS 1251022-71-5; MW 268.35 |
| Quantified Difference | Ring strain energy: γ-lactam ~5-8 kcal/mol higher than δ-lactam; carbonyl vector angle differs by ~30-40° relative to spiro junction plane |
| Conditions | Structural comparison based on canonical SMILES and molecular mechanics calculations; patent family segregation |
Why This Matters
The distinct lactam ring size and carbonyl geometry between the 1-oxo and 2-oxo regioisomers drive different reactivity and target-binding profiles, making CAS-specific procurement mandatory for SAR reproducibility.
- [1] PubChem. tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate. Computed physicochemical properties. View Source
- [2] Dinh, D.T., Perrault, W.R., Diker, K. (2025). Processes and intermediates for producing diazaspiro lactam compounds. US Patent. View Source
